

KIN59 effect on tumor neovascularization

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Compound of Interest

Compound Name: KIN59

Cat. No.: B12403558

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An in-depth guide to the role of specific inhibitors in tumor neovascularization, addressing the potential interpretations of "**KIN59**" as both the thymidine phosphorylase inhibitor 5'-O-tritylinosine and the mitotic kinesin KIF11/Eg5. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The term "**KIN59**" in the context of tumor neovascularization is ambiguous and can refer to two distinct molecules: 5'-O-tritylinosine, an inhibitor of thymidine phosphorylase, and potentially a misnomer for the well-studied mitotic kinesin KIF11 (also known as Eg5), a key target in cancer therapy with significant effects on angiogenesis. This technical guide will address both possibilities to provide a comprehensive overview of their respective impacts on the formation of new blood vessels in tumors.

Part 1: KIN59 (5'-O-tritylinosine) and its Anti-Angiogenic Properties

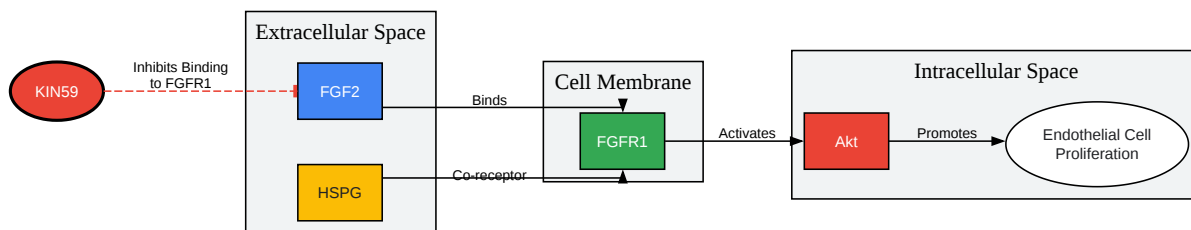
KIN59, chemically known as 5'-O-tritylinosine, is an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase.^{[1][2]} Its primary anti-angiogenic effect is mediated through the antagonism of Fibroblast Growth Factor-2 (FGF2) signaling, a key pathway in the development of tumor vasculature.^{[1][2]}

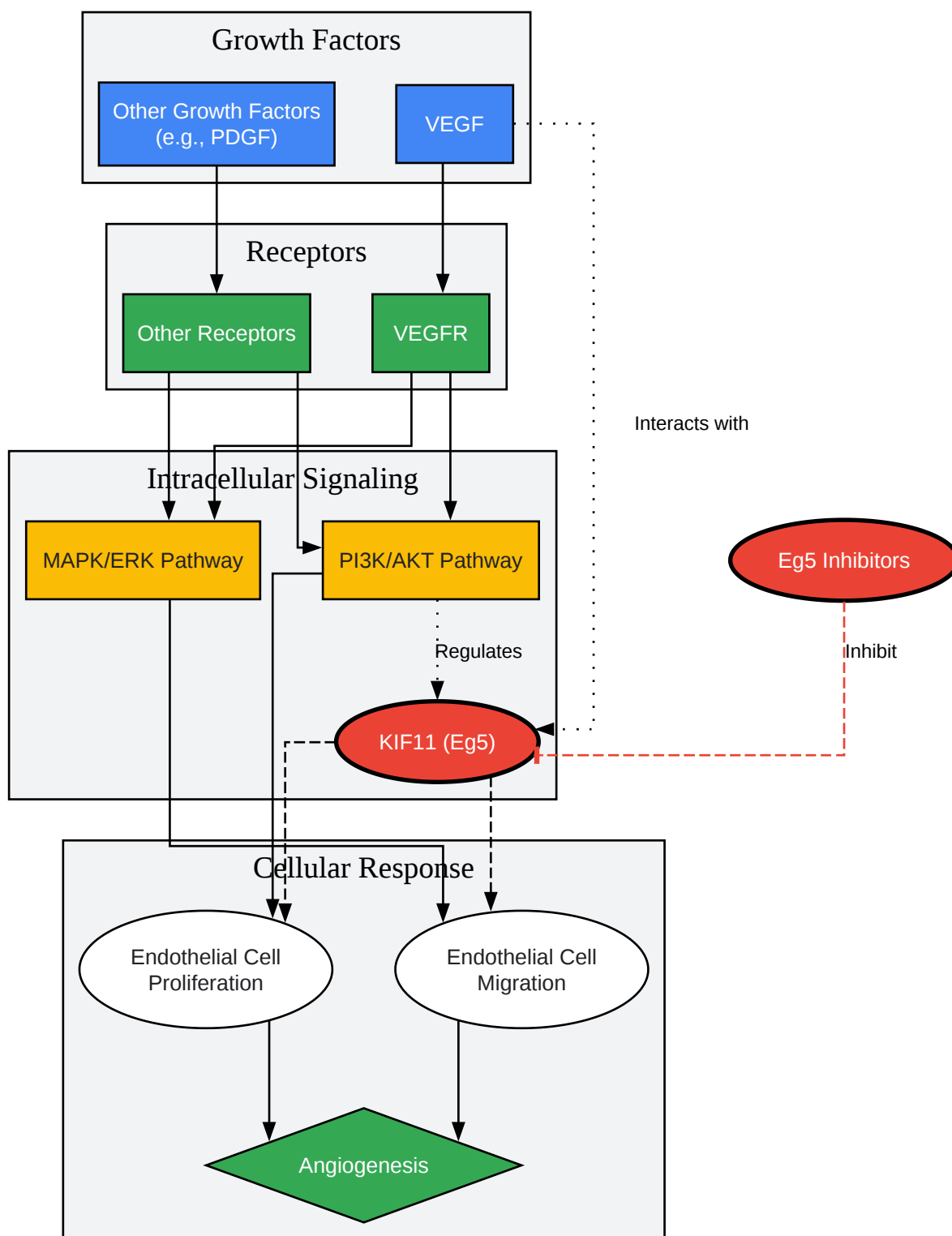
Mechanism of Action

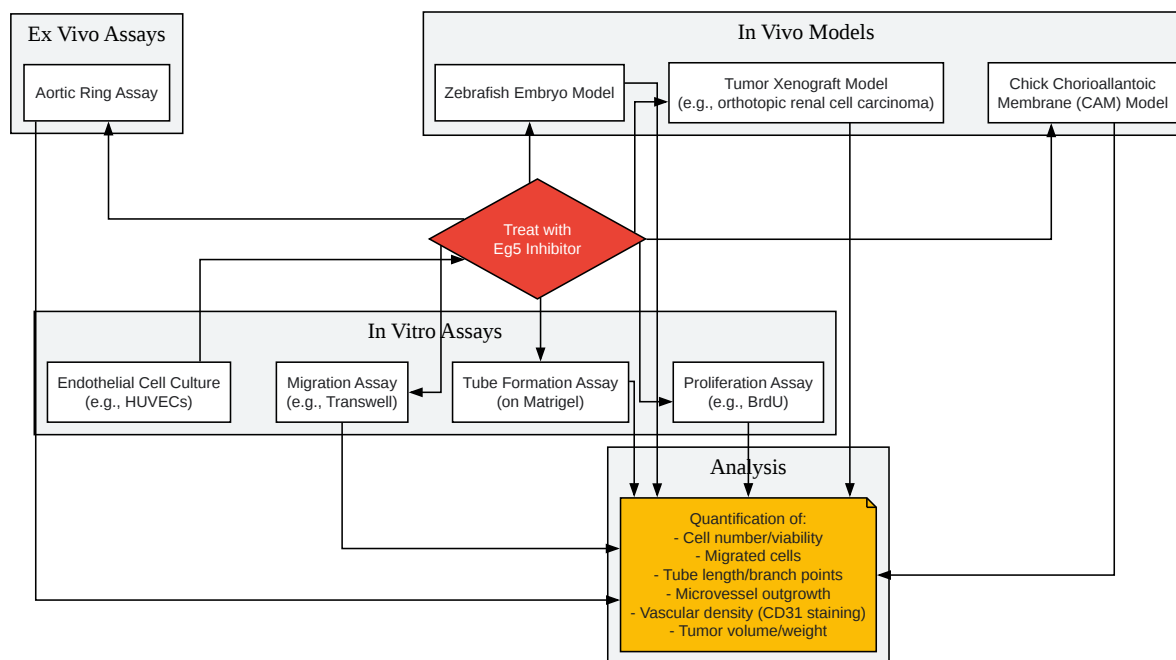
KIN59's anti-angiogenic activity is independent of Vascular Endothelial Growth Factor (VEGF) signaling.^{[1][2]} Instead, it directly interferes with the FGF2 signaling cascade by:

- **Inhibiting FGF2 Binding:** **KIN59** prevents FGF2 from binding to its receptor, FGFR1.^{[1][2]}
- **Disrupting Ternary Complex Formation:** This inhibition prevents the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complexes, which are essential for downstream signaling.^{[1][2]}
- **Suppressing Downstream Signaling:** Consequently, **KIN59** abrogates FGF2-induced activation of the Akt signaling pathway in endothelial cells.^{[1][2]}

Signaling Pathway







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References

- 1. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (KIN59) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
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